molecular formula C5H5NO2 B1423834 1-Oxazol-5-YL-ethanone CAS No. 1263378-07-9

1-Oxazol-5-YL-ethanone

Cat. No.: B1423834
CAS No.: 1263378-07-9
M. Wt: 111.1 g/mol
InChI Key: UWWWCKACGPJBLQ-UHFFFAOYSA-N
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Description

Historical Development and Significance of Oxazole (B20620) Heterocycles in Synthetic and Medicinal Chemistry

The journey of oxazole chemistry began in the late 19th century. Although the first synthesis of an oxazole derivative, specifically 2-methyl oxazole, was achieved in 1876, the parent oxazole compound was not synthesized until 1962. ijpsonline.comthepharmajournal.com A significant milestone in the history of oxazoles was the discovery of penicillin during World War I, which was initially thought to contain an oxazole ring, sparking considerable interest in this class of compounds. ijpsonline.comderpharmachemica.com

Several key synthetic methods have been instrumental in the advancement of oxazole chemistry. The Robinson-Gabriel synthesis, reported in 1909 and 1910, provides a method for creating 2,5-diaryloxazoles. ijpsonline.com In 1896, Emil Fischer developed the Fischer oxazole synthesis for producing 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org Another significant contribution came in 1972 with the van Leusen synthesis, which allows for the creation of 5-substituted oxazoles. ijpsonline.comnih.gov

The significance of oxazoles in medicinal chemistry cannot be overstated. They are recognized for a wide array of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. igi-global.comaip.org This has led to the development of numerous oxazole-containing drugs, solidifying their importance in modern medicine. tandfonline.com

Fundamental Features of the 1,3-Oxazole Ring System

The 1,3-oxazole is a five-membered aromatic ring containing an oxygen atom at position 1 and a nitrogen atom at position 3. nih.govijpbs.com All atoms in the oxazole ring are sp² hybridized and lie in the same plane. tandfonline.com The ring is aromatic, though less so than its sulfur-containing counterpart, thiazole. wikipedia.org

The reactivity of the oxazole ring is a key aspect of its chemistry. The hydrogen atoms on the carbon atoms of the ring exhibit varying levels of acidity, with the order being C2 > C5 > C4. ijpbs.comsemanticscholar.org This makes the C2 position particularly susceptible to deprotonation. wikipedia.org Electrophilic substitution reactions tend to occur at the C5 position, especially when the ring is activated by electron-donating groups, while nucleophilic substitution is more common at the C2 position when a good leaving group is present. wikipedia.org Oxazoles are weakly basic, with a pKa of 0.8 for the conjugate acid. wikipedia.org

Position of 1-Oxazol-5-YL-ethanone within the Oxazole Structural Landscape

This compound is a specific derivative of the parent oxazole ring. Its structure is characterized by an acetyl group (a two-carbon chain with a carbonyl group) attached to the 5-position of the oxazole ring. The presence and position of this substituent significantly influence the compound's chemical properties and potential reactivity.

The acetyl group at the C5 position acts as an electron-withdrawing group, which can affect the electron density and reactivity of the entire oxazole ring system. This substitution pattern is one of many possibilities for creating diverse oxazole derivatives, each with unique characteristics. The study of such substituted oxazoles is crucial for understanding structure-activity relationships, which is vital for designing new molecules with specific biological functions. tandfonline.com

Overview of Research Trajectories for Oxazole Derivatives

Current research on oxazole derivatives is vibrant and multifaceted, driven by their proven and potential applications in medicine and materials science. numberanalytics.comnih.gov A primary focus remains on the synthesis of novel oxazole-containing compounds and the exploration of their biological activities. derpharmachemica.comtandfonline.com Researchers are continuously developing more efficient and environmentally friendly synthetic methods, including one-pot reactions and the use of green catalysts. aip.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-oxazol-5-yl)ethanone
Source PubChem
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InChI

InChI=1S/C5H5NO2/c1-4(7)5-2-6-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWWCKACGPJBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501314590
Record name 1-(5-Oxazolyl)ethanone
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Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1263378-07-9
Record name 1-(5-Oxazolyl)ethanone
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Record name 1-(5-Oxazolyl)ethanone
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Record name 1-(1,3-oxazol-5-yl)ethan-1-one
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Advanced Synthetic Methodologies for 1 Oxazol 5 Yl Ethanone and Analogous Oxazole Derivatives

Classical Approaches for Oxazole (B20620) Ring Formation

Traditional methods for constructing the oxazole nucleus have been foundational in heterocyclic chemistry. These reactions, often named after their discoverers, typically involve cyclization and dehydration steps.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a hallmark method for forming 2,5-disubstituted oxazoles. The core of this reaction is the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone. synarchive.comwikipedia.org The reaction is catalyzed by a cyclodehydrating agent, with sulfuric acid being commonly employed. wikipedia.orgijpsonline.com Other reagents like phosphorus oxychloride and polyphosphoric acid can also facilitate this transformation. ijpsonline.compharmaguideline.com The yield of the reaction can be influenced by the choice of the dehydrating agent, with polyphosphoric acid noted to increase yields to 50-60%. ijpsonline.com

The mechanism commences with the protonation of the ketone's carbonyl oxygen, which enhances its electrophilicity. The amide oxygen then acts as a nucleophile, attacking the activated carbonyl carbon to form a five-membered ring intermediate, a hydroxydihydrooxazole (oxazoline). Finally, dehydration of this intermediate under acidic conditions yields the aromatic oxazole ring. The requisite 2-acylamino-ketone precursors can be synthesized via the Dakin-West reaction. wikipedia.org

Table 1: Common Dehydrating Agents in Robinson-Gabriel Synthesis

Dehydrating AgentTypical ConditionsReference
Sulfuric Acid (H₂SO₄)Concentrated, heat ijpsonline.compharmaguideline.com
Phosphorus Oxychloride (POCl₃)In DMF, 90 °C acs.org
Polyphosphoric Acid (PPA)Heat pharmaguideline.com
Trifluoroacetic Anhydride (B1165640) (TFAA)Ethereal solvent, solid-phase synthesis wikipedia.org

Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, this method provides a direct route to 2,5-disubstituted oxazoles from the condensation of a cyanohydrin and an aldehyde. wikipedia.orgijpsonline.com The reaction is characteristically carried out in the presence of anhydrous hydrochloric acid in a dry ether solvent. wikipedia.org Typically, both the aldehyde and the cyanohydrin (which is itself derived from an aldehyde) are aromatic. wikipedia.org

The mechanism begins with the reaction between the cyanohydrin and gaseous HCl to form an iminochloride intermediate. wikipedia.org This intermediate is then attacked by the aldehyde's carbonyl oxygen. A subsequent intramolecular SN2-type attack, followed by the loss of a water molecule, generates a chloro-oxazoline intermediate. wikipedia.org Tautomerization and final elimination of HCl yield the 2,5-disubstituted oxazole product, which often precipitates as its hydrochloride salt. wikipedia.org

A specific example is the reaction of mandelic acid nitrile with benzaldehyde (B42025) to produce 2,5-diphenyl-oxazole. wikipedia.orgcutm.ac.in

Bredereck Reaction and its Modified Variants

The Bredereck reaction is a versatile method for synthesizing substituted oxazoles, typically by reacting α-haloketones with amides. ijpsonline.com When formamide (B127407) is used as the amide source, it can lead to the formation of unsubstituted oxazoles at the 2-position. This method is particularly useful for preparing 2,4-disubstituted oxazoles. ijpsonline.com The reaction proceeds through the initial N-alkylation of the amide by the α-haloketon, followed by cyclization and dehydration to furnish the oxazole ring. While effective, challenges can arise in separating the product from polymeric side products derived from formamide. johnwoodgroup.com

Van Leusen Oxazole Synthesis Utilizing Tosylmethylisocyanides (TosMIC)

The Van Leusen oxazole synthesis is a highly efficient and widely used one-pot reaction for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.comorganic-chemistry.org This reaction proceeds under mild, basic conditions and is known for its operational simplicity and broad substrate scope. nih.govvarsal.com

The reaction mechanism is a two-step [3+2] cycloaddition. nih.gov First, a base (such as potassium carbonate) deprotonates the active methylene (B1212753) group of TosMIC. organic-chemistry.orgvarsal.com The resulting anion attacks the aldehyde carbonyl, and the subsequent intermediate undergoes an intramolecular cyclization where the alkoxide attacks the isocyanide carbon. wikipedia.org This forms a 5-alkoxy-4-tosyl-oxazoline intermediate. organic-chemistry.org The final step is the base-promoted elimination of p-toluenesulfinic acid (TosH), which drives the aromatization to the 5-substituted oxazole. organic-chemistry.orgnih.gov

Table 2: Representative Examples of Van Leusen Oxazole Synthesis

AldehydeBaseSolventProductYield (%)Reference
BenzaldehydeK₂CO₃Methanol (B129727)5-Phenyloxazole96 nih.gov
2-Chloroquinoline-3-carbaldehydeK₂CO₃Methanol5-(2-Tosylquinolin-3-yl)oxazole83 nih.gov
4-NitrobenzaldehydeK₂CO₃[bmim]Br4-Methyl-5-(4-nitrophenyl)oxazole91 organic-chemistry.org
4-MethoxybenzaldehydeK₂CO₃[bmim]Br4-Methyl-5-(4-methoxyphenyl)oxazole82 organic-chemistry.org
*Reaction performed as a one-pot synthesis with an aliphatic halide (ethyl bromide) in an ionic liquid.

Cornforth, Doyle, and Dakin-West Reactions for Oxazole Construction

While often associated with oxazole chemistry, these named reactions play distinct roles.

Dakin-West Reaction: This reaction is not a direct method for forming the oxazole ring itself but is crucial for preparing the necessary precursors for the Robinson-Gabriel synthesis. wikipedia.org It converts an α-amino acid into an α-acylamino ketone using an acid anhydride (like acetic anhydride) and a base (typically pyridine). alfa-chemistry.comwikipedia.org The mechanism involves the formation of an azlactone (oxazolone) intermediate, which is then acylated and undergoes ring-opening and decarboxylation to yield the keto-amide product. wikipedia.org

Cornforth Rearrangement: This is a thermal rearrangement reaction of a pre-existing 4-acyloxazole, not a de novo synthesis of the ring. wikipedia.org In this reaction, the acyl group at the C4 position and the substituent at the C5 position of the oxazole ring exchange places. wikipedia.org The mechanism proceeds through a pericyclic ring opening to a nitrile ylide intermediate, which then re-closes to form the isomeric oxazole. wikipedia.org Yields can be high, often exceeding 90%. wikipedia.org

Doyle Reaction: The Doyle reaction, in the context of oxazole synthesis, refers to the rhodium-catalyzed reaction between diazocarbonyl compounds and nitriles. nih.gov This method involves the in-situ generation of a rhodium carbene from the diazo compound. This electrophilic carbene is then intercepted by the nitrile in a formal [3+2] cycloaddition to form the oxazole ring. nih.govrsc.org This approach is a powerful way to access polysubstituted oxazoles. rsc.org

Contemporary and Environmentally Benign Synthetic Strategies

Modern synthetic chemistry emphasizes the development of "green" methodologies that are more efficient, produce less waste, and use less hazardous materials. Several such strategies have been successfully applied to oxazole synthesis.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields. A notable example is the microwave-assisted Van Leusen synthesis of 5-substituted oxazoles. In a study by Mukku et al., various aryl aldehydes reacted with TosMIC in isopropanol (B130326) with potassium phosphate (B84403) as the base. ijpsonline.comnih.gov The reactions were completed in just 8 minutes at 65 °C, affording excellent yields. nih.gov This rapid, one-pot method is considered both economical and environmentally benign. nih.gov

Table 3: Microwave-Assisted Synthesis of 5-Aryl Oxazoles

Aryl AldehydePowerTime (min)Yield (%)Reference
Benzaldehyde350 W896 nih.gov
4-Chlorobenzaldehyde350 W895 nih.gov
4-Fluorobenzaldehyde350 W894 nih.gov
4-Methylbenzaldehyde350 W892 nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, or the use of ultrasound irradiation, is another green technique that enhances reaction rates through acoustic cavitation. nih.govtandfonline.com Singh et al. described the synthesis of oxazole derivatives using ultrasound in combination with Deep Eutectic Solvents (DES). ijpsonline.com This approach benefits from short reaction times and a mild reaction environment. tandfonline.com

Use of Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that are gaining traction as green solvents due to their negligible vapor pressure, thermal stability, and recyclability. organic-chemistry.orgnih.gov In the context of oxazole synthesis, ILs such as 1-butyl-3-methylimidazolium bromide ([bmim]Br) have been used as a recyclable medium for the one-pot Van Leusen synthesis of 4,5-disubstituted oxazoles. ijpsonline.comorganic-chemistry.org Research has shown that the ionic liquid can be recovered and reused for up to six cycles without a significant drop in product yield, making the process more sustainable and economical. ijpsonline.comorganic-chemistry.org

Cycloisomerization Reactions of Propargyl Amides

The cycloisomerization of propargyl amides has emerged as a powerful and direct method for the synthesis of polysubstituted oxazoles. ijpsonline.comtandfonline.com This transformation typically involves the intramolecular rearrangement of a readily available propargyl amide precursor to form the oxazole ring. One practical approach utilizes silica (B1680970) gel to mediate the cycloisomerization, affording 2,5-disubstituted and 2,4,5-trisubstituted oxazol-5-yl carbonyl compounds in good yields under mild conditions. nih.gov This method is noted for its high efficiency and operational simplicity. ijpsonline.comijpsonline.com

Gold catalysis has also been extensively explored for this transformation. Gold(I) catalysts effectively activate the alkyne moiety of the propargyl amide, facilitating the 5-endo-dig cyclization to form the oxazole ring. nih.gov This catalytic system is compatible with a wide range of functional groups on the propargyl amide substrate, including aliphatic and aromatic side chains. nih.gov The reaction proceeds through an isolable alkylidene intermediate, which can be further functionalized, highlighting the versatility of this approach. nih.gov

Table 1: Comparison of Catalysts for Propargyl Amide Cycloisomerization

Catalyst/Mediator Substrate Scope Reaction Conditions Key Advantages
Silica Gel Broad tolerance for substituents Mild, heterogeneous Simplicity, ease of workup
Gold(I) Complexes Excellent for aliphatic and aromatic side chains Mild, homogeneous High efficiency, mechanistic versatility

| Barluenga's Reagent | Propargylic amides | Mild | Access to iodoalkylideneoxazoles |

Transition Metal-Catalyzed Coupling Reactions for Oxazole Synthesis

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and oxazoles are no exception. These methods often involve the formation of carbon-carbon and carbon-heteroatom bonds with high precision and regioselectivity.

The Suzuki-Miyaura coupling reaction is a prominent method for creating C-C bonds. It has been successfully employed for the synthesis of C2-C4' linked poly-oxazoles through an iterative two-step process involving an oxazolylboronate. researchgate.net This strategy allows for the systematic construction of extended poly-oxazole chains. researchgate.net Additionally, a one-pot oxazole synthesis followed by a Nickel-catalyzed Suzuki-Miyaura coupling has been developed to produce 2,4,5-trisubstituted oxazoles from carboxylic acids, amino acids, and boronic acids, showcasing the efficiency of combining multiple reaction steps. mendeley.com The use of palladium catalysts in Suzuki-Miyaura reactions is also common for preparing various oxazole derivatives. researchgate.net

Palladium-catalyzed direct arylation offers a step-economical alternative to traditional cross-coupling reactions by activating C-H bonds directly. organic-chemistry.org Highly regioselective methods have been developed for the direct arylation of the oxazole ring at either the C-2 or C-5 position with a wide range of aryl bromides, chlorides, and triflates. acs.orgnih.gov The selectivity is controlled by the choice of phosphine (B1218219) ligand and solvent; C-5 arylation is favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents. acs.orgnih.gov This methodology has also been extended to the use of aryltrimethylammonium triflates as arylating agents for the C-H arylation of (benzo)oxazoles. acs.org

Copper(I)-catalyzed reactions are also integral to modern oxazole synthesis. A tandem reaction involving the copper(I)-catalyzed cycloaddition of ethyl 2-isocyanoacetate and various aldehydes, followed by an oxidative dehydroaromatization, yields a diverse array of 4,5-difunctionalized oxazoles. rsc.orgrsc.org This process is facilitated by catalytic copper(I) bromide with molecular oxygen as the oxidant, highlighting its atom economy and mild reaction conditions. rsc.orgrsc.org Copper catalysis is also effective in the oxidative cyclization of enamides, which proceeds via vinylic C-H bond functionalization at room temperature to give 2,5-disubstituted oxazoles. organic-chemistry.org Furthermore, copper-catalyzed cascade oxidative cyclization has been used to regioselectively synthesize trisubstituted oxazoles. rsc.org

Multicomponent Reactions for Substituted Oxazoles

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the starting materials. rsc.org An acid-promoted multicomponent tandem cyclization has been developed for the synthesis of fully substituted oxazoles from readily available arylglyoxal monohydrates, nitriles, and various C-nucleophiles. acs.orgresearchgate.net This protocol is notable for its wide functional group tolerance, allowing for the incorporation of diverse structural motifs such as 4-hydroxycoumarin (B602359) and 2-naphthol (B1666908) into the oxazole framework. acs.org The key step in this transformation is a classical Robinson-Gabriel reaction. acs.org

Photochemical and Photoflow-Mediated Cycloadditions

Photochemical methods offer a sustainable and often mild approach to the synthesis of heterocyclic compounds. vapourtec.com A continuous flow process utilizing a photochemical transposition reaction can efficiently convert isoxazoles into their oxazole counterparts. organic-chemistry.org This method allows for the rapid synthesis of di- and trisubstituted oxazoles. organic-chemistry.org Another photochemical approach involves the [3+2] cycloaddition of photogenerated azaxylylenes with oxazole pendants. acs.org

More recently, a photoflow-mediated [3+2] cycloaddition between diazo compounds and nitriles has been developed as a streamlined and step-efficient route to oxazole synthesis. acs.org This scalable method has been successfully applied to the preparation of various oxazole-based natural products and drug precursors, demonstrating its practical utility. acs.org The use of photoredox catalysis under visible light enables the three-component cyclization of 2H-azirines, alkynyl bromides, and molecular oxygen at room temperature to provide a wide range of substituted oxazoles in good yields. organic-chemistry.org

Electrochemical Synthesis and Oxidative Cyclizations

Electrochemical synthesis represents a green and powerful tool in modern organic chemistry, often avoiding the need for harsh chemical oxidants. vapourtec.com An efficient electrochemical method for constructing polysubstituted oxazoles from easily available ketones and acetonitrile (B52724) has been reported. organic-chemistry.orgacs.orgchemistryviews.org This reaction proceeds at room temperature through a Ritter-type reaction followed by oxidative cyclization, with acetonitrile serving as both a reactant and the solvent. organic-chemistry.orgacs.org The process shows high efficiency and a broad substrate scope. organic-chemistry.orgacs.org Another electrochemical approach involves a phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides, which is performed in a sustainable catalytic system without transition metals. rsc.org

Oxidative cyclizations, often mediated by hypervalent iodine reagents, provide a metal-free pathway to oxazoles. nsf.gov Phenyliodine diacetate (PIDA) can mediate the intramolecular cyclization of enamides to furnish functionalized oxazoles in moderate to good yields. acs.org This method is characterized by its broad substrate scope and the absence of heavy-metal catalysts. acs.org

Metal-Free Catalysis and C-O Bond Cleavage Strategies

The development of metal-free catalytic systems is a significant goal in sustainable chemistry. A novel strategy for the synthesis of substituted oxazoles involves the efficient metal-free C-O bond cleavage of an ester using amines. nih.govresearchgate.net This one-pot synthesis combines C-O bond cleavage with C-N and C-O bond formation to yield the desired oxazole products in moderate to excellent yields, accommodating a wide range of functional groups. nih.govresearchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has gained prominence for its ability to dramatically reduce reaction times, often increase product yields, and enhance reaction efficiency. A facile, one-pot microwave-assisted synthesis of 5-substituted oxazoles has been developed from aryl-aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC). nih.govsemanticscholar.orgacs.orgacs.org This [3+2] cycloaddition reaction is carried out in isopropanol, an environmentally benign solvent, and is complete within minutes, making the process both rapid and economical. nih.govacs.org The protocol demonstrates good functional group compatibility and allows for non-chromatographic purification. acs.org The selectivity between 5-substituted oxazoles and 4,5-disubstituted oxazolines can be controlled by the amount of base used. acs.orgacs.org

Table 2: Summary of Microwave-Assisted Oxazole Synthesis

Reactants Catalyst/Base Solvent Key Features
Aryl aldehydes, TosMIC K₃PO₄ Isopropanol Rapid (5-8 min), high yields, selective formation of oxazoles or oxazolines
α-Haloketones, Amides - - Efficient, clean, and economical process

Ultrasound-Assisted Synthetic Procedures

The application of ultrasound irradiation (sonochemistry) in organic synthesis has emerged as a powerful tool for promoting greener and more efficient chemical transformations. researchgate.net This technique utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures, thereby accelerating reaction rates. researchgate.net For the synthesis of oxazole derivatives, ultrasound has been shown to offer significant advantages over conventional heating methods, including shorter reaction times, higher yields, milder operating conditions, and a reduction in byproducts. researchgate.net

Research has demonstrated the efficacy of ultrasound in various oxazole syntheses. For instance, the reaction between 4-substituted phenacylbromides and amide derivatives can be effectively carried out under ultrasonic irradiation, often in combination with green solvents like Deep Eutectic Solvents (DES). ijpsonline.com Comparative studies have highlighted the benefits of this approach; a combination of ultrasound and DES not only enhanced yields and dramatically reduced reaction times but also resulted in energy savings of over 85% compared to traditional thermal methods. nih.gov The use of sonochemistry is particularly advantageous in reactions that may be sluggish or require harsh conditions under conventional protocols, providing a more sustainable and cost-effective pathway to oxazole synthesis. researchgate.net

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis of Oxazoles

Method Reaction Time Yield (%) Conditions Reference
Ultrasound (US) & DES 3-5 min 85-95% 65°C nih.gov, ijpsonline.com
Conventional Heating 2-3 hours 70-80% Reflux nih.gov

Utilization of Ionic Liquids and Deep Eutectic Solvents in Oxazole Synthesis

In the pursuit of green and sustainable chemistry, ionic liquids (ILs) and deep eutectic solvents (DESs) have been identified as promising alternative reaction media to volatile organic compounds. ijpsonline.commdpi.com

Ionic Liquids (ILs) are salts with low melting points that exist as liquids below 100°C. They possess unique properties such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. organic-chemistry.org In oxazole synthesis, ILs have been successfully employed in methods like the van Leusen reaction. For example, the one-pot synthesis of 4,5-disubstituted oxazoles from tosylmethyl isocyanide (TosMIC), aldehydes, and aliphatic halides proceeds in high yields using ILs such as 1-butyl-3-methylimidazolium bromide ([bmim]Br). organic-chemistry.orgorganic-chemistry.org A significant advantage of using ILs is their potential for recycling and reuse over multiple reaction cycles without a significant drop in product yield, making the process more economical and environmentally friendly. organic-chemistry.orgnih.gov

Deep Eutectic Solvents (DESs) are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs), which form a eutectic with a melting point lower than that of the individual components. researchgate.net They share many of the beneficial properties of ILs but are often cheaper, less toxic, biodegradable, and easier to prepare from readily available natural compounds. mdpi.comnih.gov The use of DESs, particularly choline (B1196258) chloride-based solvents, has been reported for the synthesis of oxazole derivatives from phenacyl bromides and amides. researchgate.netijpsonline.com The combination of DES as a reaction medium with ultrasound irradiation further exemplifies a synergistic green approach, enhancing reaction efficiency while adhering to the principles of sustainable chemistry. nih.gov

Table 2: Application of ILs and DESs in Oxazole Synthesis

Solvent Type Specific Solvent Reaction Key Advantages Reference
Ionic Liquid [bmim]Br Van Leusen Synthesis High yield, Recyclable (up to 6 runs) organic-chemistry.org
Ionic Liquid [PAIM][NTf2] Van Leusen–Suzuki Coupling Task-specific base, High yield nih.gov
Deep Eutectic Solvent Choline chloride:Urea (1:2) Condensation Biodegradable, Non-toxic, Recyclable nih.gov, researchgate.net

Specific Synthetic Pathways Towards 1-Oxazol-5-YL-ethanone and Related Acetyl Oxazoles

Condensation Reactions Involving α-Haloketones and Amides

A fundamental and widely used method for the construction of the oxazole ring is the condensation of an α-haloketone with a primary amide. This reaction, often referred to as the Bredereck synthesis, provides a direct and efficient route to 2,4-disubstituted oxazoles. ijpsonline.comijpsonline.com The process is generally clean, economical, and versatile, allowing for the introduction of various substituents at the C2 and C4 positions of the oxazole core. ijpsonline.com

The mechanism involves the initial N-alkylation of the amide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic oxazole ring. The reaction can be performed under various conditions, and improvements to the original method have been developed, such as using α-hydroxyketones as starting materials to broaden the scope and applicability of the synthesis. ijpsonline.com This pathway is particularly relevant for synthesizing precursors to compounds like this compound, where the appropriate choice of amide and α-haloketone can directly lead to the desired substitution pattern.

Synthesis from Acetyl Glycine (B1666218), Aldehydes, and Acetic Anhydrides to Oxazolone (B7731731) Intermediates

The Erlenmeyer-Plöchl synthesis is a classic and pivotal reaction for preparing oxazol-5(4H)-ones, also known as azlactones, which are crucial intermediates in the synthesis of amino acids and various heterocyclic compounds, including substituted oxazoles. wikiwand.combiointerfaceresearch.com The reaction involves the condensation of an N-acylglycine, such as acetyl glycine, with an aldehyde in the presence of acetic anhydride and a weak base, typically sodium acetate. jddtonline.inforesearchgate.net

The process begins with the cyclodehydration of acetyl glycine by acetic anhydride to form 2-methyl-oxazol-5(4H)-one. biointerfaceresearch.com This intermediate possesses an active methylene group at the C4 position. wikiwand.com In the presence of a base, this position is deprotonated, and the resulting carbanion undergoes a Perkin-type condensation with an aldehyde. A final elimination of water yields a 4-alkylidene-2-methyl-oxazol-5(4H)-one. chemeurope.com These unsaturated oxazolone intermediates are highly versatile and can be further transformed to yield a wide array of oxazole derivatives. jddtonline.info

Table 3: Examples of Oxazolone Synthesis via Erlenmeyer-Plöchl Reaction

N-Acyl Glycine Aldehyde Catalyst/Reagent Product Reference
Hippuric Acid Benzaldehyde Acetic Anhydride, Sodium Acetate 4-Benzylidene-2-phenyl-oxazol-5(4H)-one wikiwand.com
Acetyl Glycine Various Aldehydes Acetic Anhydride, Sodium Acetate 2,4-disubstituted Oxazol-5-one jddtonline.inforesearchgate.net
Hippuric Acid p-Nitrobenzaldehyde Acetic Anhydride, Sodium Acetate (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one sci-hub.se

Transformations from Oxazol-5(4H)-one Derivatives

Oxazol-5(4H)-ones, the primary products of the Erlenmeyer-Plöchl synthesis, are not merely stable final products but are highly valuable synthetic intermediates. rsc.org Their rich chemistry allows for a variety of transformations to produce diverse heterocyclic scaffolds, including fully aromatic oxazoles. rsc.orgresearchgate.net The reactivity of the oxazolone ring, particularly at the carbonyl group and the exocyclic double bond (in unsaturated derivatives), enables numerous subsequent chemical modifications. sci-hub.se

These transformations can include:

Ring-opening and Recyclization: The oxazolone ring can be opened by nucleophiles, such as alcohols or amines, to form N-acyl-α,β-dehydroamino acid esters or amides. These acyclic intermediates can then be induced to recyclize under different conditions to form other heterocyclic systems or be modified and subsequently cyclized to form substituted oxazoles.

Rearrangement Reactions: Certain oxazolones can undergo rearrangements to form stable aromatic oxazoles. For example, treatment with appropriate reagents can lead to the elimination of a substituent and tautomerization to the aromatic oxazole system.

Further Functionalization: The exocyclic double bond in 4-alkylidene-oxazol-5(4H)-ones can participate in various reactions, such as Michael additions or cycloadditions, which can be followed by further steps to construct more complex oxazole-containing molecules.

This versatility makes oxazol-5(4H)-ones key precursors for accessing a wide range of substituted oxazoles that might be difficult to synthesize directly.

Preparations Involving N-Acyl-α-amino Ketone Precursors

The Robinson-Gabriel synthesis is a direct and powerful method for the formation of oxazoles from N-acyl-α-amino ketone precursors. wikipedia.orgsynarchive.com The reaction involves the cyclodehydration of a 2-acylamino-ketone, which is typically promoted by a strong acid or a dehydrating agent. wikipedia.org

The mechanism proceeds via protonation of the ketone carbonyl, followed by an intramolecular nucleophilic attack from the amide oxygen onto the activated carbonyl carbon. youtube.com This cyclization step forms a hydroxylated oxazoline (B21484) intermediate. Subsequent dehydration of this intermediate leads to the formation of the stable, aromatic oxazole ring. wikipedia.org A variety of cyclodehydrating agents can be employed, with sulfuric acid, polyphosphoric acid, and phosphorus oxychloride (POCl₃) being the most common. ijpsonline.comnih.gov The choice of reagent can influence the reaction yield and conditions. researchgate.net This method is highly effective for preparing polysubstituted oxazoles, as the structure of the final product is directly determined by the substituents on the starting N-acyl-α-amino ketone. nih.gov

Table 4: Robinson-Gabriel Synthesis of Oxazoles

Precursor Dehydrating Agent Product Reference
2-Acylamino-ketone H₂SO₄, PCl₅, POCl₃ Substituted Oxazole wikipedia.org, ijpsonline.com
N-(1-aryl-3-methyl-1-oxobutan-2-yl)-4-(phenylsulfonyl)benzamide POCl₃ 5-aryl-4-isopropyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazole nih.gov
Solid-supported α-acylamino ketone Trifluoroacetic anhydride Solid-phase synthesis of oxazoles idexlab.com

Chemical Reactivity and Reaction Mechanisms of the 1 Oxazol 5 Yl Ethanone Scaffold

Reactivity of the Acetyl Moiety (Ethane-1-one) in 1-Oxazol-5-YL-ethanone

The acetyl group at the C5 position is a versatile functional handle for the derivatization of the this compound scaffold. It exhibits typical ketone chemistry, allowing for a range of transformations.

Key Reactions of the Acetyl Group:

Reduction: The carbonyl group can be reduced to a secondary alcohol (1-(oxazol-5-yl)ethanol) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). solubilityofthings.com

Oxidation: While the acetyl group itself is resistant to further oxidation under standard conditions, reactions involving the methyl group are possible, such as the haloform reaction if conducted under strongly basic conditions with halogens, which would likely also promote ring-opening.

Condensation Reactions: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions, such as the Aldol or Claisen-Schmidt condensations with aldehydes, to extend the carbon chain.

Formation of Derivatives: The carbonyl group can react with nitrogen nucleophiles to form a variety of derivatives. For example, reaction with hydroxylamine (B1172632) yields an oxime, while reaction with hydrazine (B178648) or its derivatives produces hydrazones. nih.gov

Knoevenagel Condensation: The acetyl group can react with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326), in the presence of a base. However, for 5-acetyloxazoles, this reaction has been shown to proceed via a facile ring opening and subsequent recyclization pathway. acs.org

Reaction TypeReagentProduct Type
Reduction NaBH₄Secondary Alcohol
Oximation NH₂OH·HClOxime
Hydrazone Formation N₂H₄Hydrazone
Claisen-Schmidt Condensation Ar-CHO, Baseα,β-Unsaturated Ketone (Chalcone analogue)

Pericyclic Reactions: Diels-Alder Cycloadditions Involving the Oxazole (B20620) Ring

Oxazoles can function as dienes in [4+2] cycloaddition reactions, a behavior explained by the furan-type oxygen atom at position 1. pharmaguideline.com These reactions are a well-established route to synthesizing pyridine (B92270) derivatives. wikipedia.org In a typical Diels-Alder reaction, the oxazole (diene) reacts with a dienophile (e.g., an alkene or alkyne). The initially formed bicyclic adduct is often unstable and undergoes a retro-Diels-Alder reaction, losing a bridging atom or group to aromatize into a pyridine or furan (B31954) ring system.

The reactivity in these cycloadditions is governed by frontier molecular orbital (FMO) theory. In a normal electron-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. Since this compound possesses a strongly electron-withdrawing acetyl group, its oxazole ring is electron-deficient. This makes it a poor diene for reactions with electron-poor dienophiles.

However, this electron-deficient nature makes it a suitable candidate for an inverse-electron-demand Diels-Alder (IEDDA) reaction. wikipedia.org In an IEDDA reaction, an electron-poor diene reacts with an electron-rich dienophile (e.g., vinyl ethers, enamines). wikipedia.orgnih.gov The introduction of electron-withdrawing substituents into the diene system enhances its reactivity in IEDDA reactions. nih.gov Therefore, this compound is expected to react with electron-rich alkenes or alkynes to form highly substituted pyridine derivatives after the elimination of a small molecule from the intermediate.

Ring-Opening and Rearrangement Pathways of Oxazole Systems

The oxazole ring, having relatively low aromatic character, is susceptible to ring-opening under various conditions. chempedia.info

Nucleophilic Attack: As mentioned in section 3.2, strong nucleophiles can attack the ring, leading to cleavage. A study on the reaction of 4- and 5-acetyloxazoles with malononitrile in the presence of a base demonstrated a facile ring-opening and recyclization process. acs.org

Acid/Base Hydrolysis: Oxazoles can be decomposed by concentrated acids. slideshare.net Some substituted oxazoles, particularly those with activating groups like hydroxyl functions, are unstable towards hydrolytic ring-opening. nih.gov

Reduction: While the oxazole ring is relatively stable to some reducing agents, stronger conditions or catalytic hydrogenation can lead to reduction and subsequent cleavage of the ring to yield open-chain products. pharmaguideline.com

Oxidation: Oxidizing agents such as potassium permanganate (B83412) or ozone can cause the oxidative cleavage of the oxazole ring. pharmaguideline.com

Deprotonation: The C2-hydrogen of oxazoles is the most acidic. thepharmajournal.com Deprotonation at C2 with a strong base (e.g., n-butyllithium) can lead to a lithiated intermediate that exists in equilibrium with a ring-opened isonitrile, which can be trapped. wikipedia.org

Rearrangements: The Cornforth rearrangement is a thermal rearrangement of 4-acyloxazoles where the acyl group and the C5 substituent exchange positions. wikipedia.org While the target compound is a 5-acyloxazole, related rearrangements under thermal or photochemical conditions cannot be entirely ruled out, though they are not the primary reactivity pathway.

Derivatization Strategies for Functional Group Interconversions on this compound

The dual functionality of this compound allows for diverse derivatization strategies, focusing on either the acetyl moiety or the oxazole ring.

Modification of the Acetyl Group: This is the most straightforward approach for generating analogues.

Reduction of the ketone to a secondary alcohol provides a site for subsequent esterification or etherification.

Conversion to oximes or hydrazones introduces new nitrogen-containing functionalities.

Chain extension via aldol-type condensations can be used to synthesize larger, more complex side chains at the C5 position.

Amination of the alcohol derived from reduction can introduce amino groups.

Utilizing the Oxazole Ring in Cycloadditions:

The inverse-electron-demand Diels-Alder reaction is a powerful tool for converting the oxazole scaffold into a highly substituted pyridine ring. This strategy allows for the construction of a new six-membered heterocyclic core while retaining substituents from both the oxazole and the dienophile.

Ring Transformation Reactions:

Controlled ring-opening with specific nucleophiles followed by recyclization can be employed to synthesize different five-membered heterocycles, such as imidazoles, starting from the oxazole core. pharmaguideline.com

These strategies highlight the utility of this compound as a versatile building block in synthetic chemistry for accessing a wide range of more complex heterocyclic structures.

Structure Activity Relationship Sar and Derivatives Design for 1 Oxazol 5 Yl Ethanone Analogues

Principles of Oxazole-Based Derivative Design

The design of oxazole-based derivatives is guided by several core principles aimed at optimizing the molecule's pharmacokinetic and pharmacodynamic properties. The oxazole (B20620) scaffold is considered a versatile and valuable entity in drug discovery due to its structural and chemical diversity. nih.govresearchgate.netmdpi.com

Key principles include:

Scaffold Hopping and Bioisosteric Replacement: The oxazole ring can serve as a bioisostere for other aromatic or heterocyclic rings in known active compounds. This strategy aims to improve properties like metabolic stability, solubility, or target affinity while retaining the essential binding interactions.

Modulation of Physicochemical Properties: The nitrogen and oxygen atoms in the oxazole ring influence its electronic properties, making it a weak base. alliedacademies.org Substituents at the C2, C4, and C5 positions can be varied to fine-tune lipophilicity, polarity, and hydrogen bonding capacity, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles.

Vectorial Group Introduction: Functional groups can be strategically placed on the oxazole ring to introduce new interactions with the biological target. For instance, adding a hydrogen bond donor or acceptor can create a new anchor point within a receptor's binding site, enhancing potency and selectivity.

Conformational Restriction: Incorporating the oxazole ring into larger, more rigid structures, such as fused or bridged systems, can lock the molecule into a bioactive conformation. This pre-organization can reduce the entropic penalty upon binding, leading to higher affinity.

The design process often begins with a hit compound like 1-Oxazol-5-YL-ethanone and systematically explores the chemical space around its core structure by modifying substituents at its three potential substitution points (C2, C4, and C5). thepharmajournal.com

Impact of Substituent Effects on Chemical and Biological Activities

The nature, position, and orientation of substituents on the oxazole ring profoundly influence the resulting analogue's chemical properties and biological effects. tandfonline.com SAR studies reveal that even minor modifications can lead to significant changes in activity. nih.gov The acetyl group in this compound at the C5 position is a key feature, and modifications here, as well as at other positions, are central to derivative design.

The biological activity of oxazole derivatives is diverse, encompassing anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties, among others. researchgate.netalliedacademies.orgresearchgate.net The specific activity is often dictated by the substitution pattern on the oxazole core.

Key Research Findings on Substituent Effects:

At the C2 and C4 Positions: The activity of oxazolone (B7731731) derivatives (related to oxazoles) is highly dependent on the functional groups at the C2 and C4 positions. biointerfaceresearch.comijmpronline.com

At the C5 Position: SAR studies on oxazolidinones have shown that converting the 5-acetylaminomethyl moiety into other functional groups greatly affects antibacterial activity. nih.gov For example, replacing the carbonyl oxygen with a thiocarbonyl sulfur was found to enhance in vitro antibacterial potency. nih.gov

Aromatic Substituents: The presence of aryl groups at various positions is a common feature in many bioactive oxazoles. For instance, in a series of antibacterial and antitubercular compounds, the introduction of the 1,3-oxazole ring itself was found to dramatically increase the activity of the parent molecules. derpharmachemica.com

Electron-donating vs. Electron-withdrawing Groups: The electronic nature of substituents impacts the reactivity and binding capabilities of the oxazole ring. In some series, compounds with electron-donating groups showed higher yields and different biological activity profiles compared to those with electron-withdrawing groups. ijmpronline.com

Table 1: Impact of Substituents on the Biological Activity of Oxazole Derivatives
Substituent PositionSubstituent Type/ModificationObserved Impact on Biological ActivityExample ActivityReference
C5Conversion of acetylaminomethyl to thiourea (B124793) groupEnhanced in vitro activity (4-8 times stronger than linezolid)Antibacterial nih.gov
GeneralIntroduction of the 1,3-oxazole ringTremendously increased activityAntibacterial & Antituberculosis derpharmachemica.com
C2, C5Varied aryl and heterocyclic groupsModulation of potency; specific substitutions led to potent growth inhibitionAnticancer benthamscience.comnih.gov
C4Benzylidene groupConferred antibacterial, antifungal, and anticytotoxic propertiesAntimicrobial thepharmajournal.com

Pharmacophore Identification and Mapping in Oxazole-Containing Molecules

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to bind to a specific biological target. unina.itslideshare.net For oxazole-containing molecules, this involves defining the spatial orientation of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings that are critical for activity. tandfonline.comnih.gov

The process typically involves these steps:

Ligand Collection and Alignment: A set of active oxazole-containing molecules with known biological data is collected. These molecules are then conformationally analyzed and superimposed to identify common structural features. youtube.com

Feature Identification: Key chemical features contributing to the biological activity are identified. The oxazole ring itself can act as a hydrophobic feature or a hydrogen bond acceptor (via its nitrogen and oxygen atoms). semanticscholar.org

Model Generation and Validation: A 3D pharmacophore model is generated based on the common features. This model is then validated by its ability to distinguish active molecules from inactive ones in a database. youtube.com

Virtual Screening: The validated pharmacophore is used as a 3D query to search large compound libraries for new molecules that fit the model, potentially identifying novel hits with the desired biological activity. youtube.comnih.gov

For analogues of this compound, a pharmacophore model would likely include a feature for the acetyl group (as a hydrogen bond acceptor or for its steric properties) and features representing the oxazole core (hydrophobic/aromatic, hydrogen bond acceptor). This model can then guide the design of new derivatives by ensuring they retain these crucial interaction points while exploring modifications in other parts of the molecule. nih.gov

Design and Synthesis of Fused and Bridged Oxazole Systems

To enhance potency and selectivity, medicinal chemists often design more complex and rigid molecular architectures. Creating fused or bridged systems incorporates the oxazole ring into a polycyclic structure, which can offer several advantages. iupac.org

Principles of Fused and Bridged System Design:

Conformational Locking: Fusing the oxazole with another ring system (e.g., forming a benzoxazole) or creating a bridged structure restricts the molecule's rotational freedom. mdpi.comnih.gov This can lock it into a conformation that is optimal for binding to the target receptor, thereby increasing affinity.

Exploration of New Chemical Space: These more complex scaffolds provide a platform for placing substituents in novel three-dimensional vectors, potentially accessing previously unexplored pockets in the target's binding site.

Synthesis Strategies: The synthesis of these complex systems often requires multi-step procedures. Common strategies include intramolecular cyclization reactions where a precursor molecule containing both the oxazole-forming elements and the components for the adjacent ring is assembled and then cyclized. pitt.edu For instance, intramolecular Michael-type reactions of vinylnitroso compounds have been used to prepare a variety of bridged carbobicyclic compounds. nih.gov Similarly, iron-catalyzed C-H amination-cyclization provides a route to construct imidazole-fused-ring systems, including imidazo[5,1-b]oxazoles. organic-chemistry.org

Exploration of Natural Products Containing Oxazole Cores and their Synthetic Accessibility

Nature is a rich source of complex and biologically active molecules, and many natural products feature an oxazole core. mdpi.comresearchgate.net These compounds often serve as inspiration for the design of new therapeutic agents. rsc.org Marine organisms, in particular, are a significant source of oxazole-containing alkaloids with diverse biological activities, including cytotoxic, antibacterial, and anti-inflammatory properties. mdpi.com

Examples of Oxazole-Containing Natural Products:

Hennoxazoles: Isolated from marine sponges, these compounds exhibit antiviral activity. derpharmachemica.com

Disorazole C1: A macrocyclic compound with potent anticancer activity. Its synthesis has been a subject of significant research. pitt.edu

Hinduchelins: A class of natural products with an oxazole unit and iron-chelating capabilities, isolated from Streptoalloteichus hindustanus. rsc.org

Almazoles A-D: Linear dipeptides isolated from marine red algae, each containing an unusual 2,5-disubstituted oxazole moiety. mdpi.com

Synthetic Accessibility: The structural complexity of these natural products presents a significant challenge for chemical synthesis. researchgate.net However, the development of efficient synthetic routes is crucial for producing sufficient quantities for biological evaluation and for creating analogues that are not accessible from the natural source. Key synthetic strategies for forming the oxazole ring in the context of a total synthesis include the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis. nih.govpitt.edu The convergent synthesis of compounds like disorazole C1 allows for the creation of analogues by modifying the building blocks before they are combined to form the final macrocycle. pitt.edu Studying these natural products and their synthetic pathways provides valuable insights for the design of novel, simplified, yet potent analogues.

Advanced Spectroscopic and Analytical Characterization of 1 Oxazol 5 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR, ¹⁹F-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of oxazole (B20620) derivatives. By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities, the precise arrangement of atoms within the molecule can be determined.

¹H-NMR Spectroscopy provides information on the chemical environment of protons. For 1-oxazol-5-yl-ethanone, the spectrum is expected to show distinct signals for the methyl protons of the acetyl group and the two protons on the oxazole ring. The methyl protons typically appear as a singlet in the upfield region. The protons on the oxazole ring (H-2 and H-4) would appear as distinct signals in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing nature of the acetyl group. In substituted derivatives, these patterns become more complex. For instance, in one 2,4,5-trisubstituted oxazole, the methyl protons attached to the oxazole ring were observed as a singlet at δ 2.54 ppm, while aromatic protons appeared in the δ 7.39–7.57 ppm region. rsc.org

¹³C-NMR Spectroscopy maps the carbon framework of the molecule. The spectrum of this compound would feature signals for the carbonyl carbon, the methyl carbon of the acetyl group, and the three carbons of the oxazole ring (C-2, C-4, and C-5). The carbonyl carbon is typically found significantly downfield. The chemical shifts of the oxazole ring carbons are characteristic; studies on various derivatives show that C-2 resonates in the range of δ 157-161 ppm, while C-5 is observed around δ 145-155 ppm. mdpi.com For example, in a series of 5-aryl-4-isopropyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazoles, the C-2 signal was recorded at δ 157.65–157.93 ppm and the C-5 signal at δ 145.41–145.60 ppm. mdpi.com

¹⁹F-NMR Spectroscopy is utilized for derivatives containing fluorine atoms. This technique is highly sensitive and provides clear spectra, often with minimal background noise. For fluorinated derivatives, such as 5-ethylsulfanyl-4-(4-fluorophenyl)sulfonyl-2-phenyl-1,3-oxazole, a distinct signal in the ¹⁹F-NMR spectrum can confirm the presence and electronic environment of the fluorine substituent. In one such compound, the fluorine signal was observed at δ -104.3 ppm. biointerfaceresearch.com

Technique Functional Group/Atom Typical Chemical Shift (δ) Range (ppm) Reference
¹H-NMR Oxazole Ring Protons7.0 - 8.5 rsc.org
Acetyl Methyl Protons2.4 - 2.7 rsc.org
¹³C-NMR Oxazole C-2157 - 162 mdpi.com
Oxazole C-4125 - 140 biointerfaceresearch.com
Oxazole C-5145 - 155 mdpi.com
Acetyl Carbonyl (C=O)>190
¹⁹F-NMR Aryl-Fluorine-100 to -120 biointerfaceresearch.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (LC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

For the oxazole core, electron impact (EI-MS) studies reveal characteristic fragmentation pathways. The molecular ion ([M]⁺•) of the parent oxazole is typically the base peak, indicating its relative stability. Common fragmentation includes the loss of a hydrogen atom ([M-H]⁺), followed by the expulsion of carbon monoxide (CO) and hydrogen cyanide (HCN). clockss.org

In this compound, the fragmentation is expected to be directed by the acetyl group. A primary and highly favorable fragmentation would be the cleavage of the bond between the carbonyl carbon and the oxazole ring, leading to the formation of a stable acylium ion ([CH₃CO]⁺) at m/z 43. Another significant fragmentation pathway would involve the loss of a methyl radical (•CH₃) from the molecular ion to give an [M-15]⁺ peak. libretexts.org

For more complex derivatives, the fragmentation is influenced by the nature and position of the substituents. nih.gov Techniques like Electrospray Ionization (ESI) combined with Liquid Chromatography (LC-MS) are routinely used to confirm the molecular weights of synthesized oxazole derivatives. benthamdirect.comresearchgate.net

Expected Fragmentation of this compound:

[M]⁺• : Molecular ion peak

[M-CH₃]⁺ : Loss of a methyl radical

[CH₃CO]⁺ : Formation of the acylium ion (m/z 43)

[M-CH₂CO]⁺ : Loss of ketene (B1206846) via McLafferty rearrangement (if sterically possible)

[M-CO]⁺• : Loss of carbon monoxide from the ring

[M-HCN]⁺• : Loss of hydrogen cyanide from the ring cleavage

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

The IR spectrum of this compound and its derivatives is characterized by several key absorption bands:

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the acetyl substituent is expected in the region of 1680-1710 cm⁻¹. In a reported 2,4,5-trisubstituted oxazole, a C=O stretch was observed at 1735 cm⁻¹. rsc.org

C=N Stretch: The carbon-nitrogen double bond within the oxazole ring typically gives rise to a medium to strong absorption band around 1580-1650 cm⁻¹. Bands at 1653 cm⁻¹ and 1517 cm⁻¹ have been reported for oxazole derivatives. globalresearchonline.netacs.org

C-O-C Stretch: The ether-like C-O-C single bond stretching vibrations of the oxazole ring usually appear in the fingerprint region, typically around 1050-1150 cm⁻¹.

C-H Bends and Stretches: Aromatic C-H stretching is observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Reference
Carbonyl StretchAcetyl C=O1680 - 1735 rsc.org
Imine StretchOxazole C=N1517 - 1653 globalresearchonline.netacs.org
Ring StretchOxazole C=C~1618 globalresearchonline.net
Ether StretchOxazole C-O-C1050 - 1150
Aliphatic C-H StretchMethyl C-H2900 - 3000 rsc.org
Aromatic C-H StretchOxazole C-H3000 - 3150 globalresearchonline.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule.

The parent oxazole compound exhibits a UV absorption profile characteristic of a simple heteroaromatic system. nist.gov The introduction of an acetyl group at the C-5 position, as in this compound, is expected to cause a bathochromic (red) shift in the λmax due to the extension of the conjugated π-system (n→π* and π→π* transitions).

Studies on various oxazole derivatives confirm their activity in the UV range. For example, derivatives of 2-(2'-hydroxyphenyl)benzoxazole are effective UV absorbers with λmax values ranging from 336 to 374 nm. scielo.br The photophysical properties can be tuned by altering the substituents on the oxazole ring, leading to applications in dyes and functional materials. globalresearchonline.netresearchgate.net Some derivatives have been noted for their interesting photophysical and fluorescence properties. nih.gov

Chromatographic Techniques for Purity Assessment and Degradation Pathway Analysis (e.g., HPLC)

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and analyzing degradation products. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose.

In the context of this compound and its derivatives, Reverse-Phase HPLC (RP-HPLC) is typically employed to check the purity of synthesized compounds. researchgate.net In this method, a nonpolar stationary phase is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The compound's retention time is a characteristic property under specific conditions (column, mobile phase, flow rate, and temperature). A pure compound will ideally show a single, sharp peak. By running a series of standards, HPLC can also be used for quantitative analysis.

Furthermore, HPLC coupled with a photodiode array (PDA) detector or a mass spectrometer (LC-MS) is a powerful tool for degradation studies. By subjecting the compound to stress conditions (e.g., heat, light, acid, base) and analyzing the resulting mixture over time, the formation of degradation products can be monitored, and potential degradation pathways can be elucidated.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (e.g., sulfur) in a compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close agreement (typically within ±0.4%) provides strong evidence for the compound's elemental composition and supports the structural data obtained from spectroscopic methods.

This technique has been used to confirm the successful synthesis of a wide range of oxazole derivatives, with reported results being in good agreement with calculated values. mdpi.combiointerfaceresearch.comresearchgate.net

For the target compound, this compound, the theoretical elemental composition can be calculated from its molecular formula, C₅H₅NO₂.

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage (%)
CarbonC12.011560.05554.09%
HydrogenH1.00855.0404.54%
NitrogenN14.007114.00712.61%
OxygenO15.999231.99828.76%
Total 111.10 100.00%

Computational Chemistry and Molecular Modeling in 1 Oxazol 5 Yl Ethanone Research

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development. researchgate.net In silico tools have become increasingly sophisticated in predicting these pharmacokinetic and pharmacodynamic parameters, offering a preliminary screening of a compound's drug-likeness and potential liabilities. nih.gov For 1-oxazol-5-yl-ethanone, a comprehensive ADMET profile can be generated using various computational models.

These predictive models are built on large datasets of experimentally determined properties and use machine learning algorithms to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). The predictions for this compound can be summarized to evaluate its potential as an orally available drug candidate.

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of this compound

PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight111.10 g/mol Compliant with Lipinski's Rule of Five (<500)
LogP (Octanol/Water Partition Coefficient)0.25Indicates good aqueous solubility
Topological Polar Surface Area (TPSA)46.54 ŲSuggests good intestinal absorption
Number of Hydrogen Bond Donors0Compliant with Lipinski's Rule of Five (<5)
Number of Hydrogen Bond Acceptors3Compliant with Lipinski's Rule of Five (<10)
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut
Caco-2 PermeabilityModerateModerate ability to cross the intestinal barrier
Distribution
Blood-Brain Barrier (BBB) PermeabilityYesMay cross the BBB and have CNS effects
Plasma Protein BindingLowHigh fraction of the drug is free in circulation
Metabolism
CYP2D6 InhibitorNoUnlikely to interfere with the metabolism of other drugs
CYP3A4 InhibitorNoUnlikely to interfere with the metabolism of other drugs
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateNoNot likely to be actively secreted by the kidneys
Toxicity
AMES MutagenicityNoPredicted to be non-mutagenic
HepatotoxicityLow riskLow probability of causing liver damage

Note: The data in this table is generated using predictive computational models and does not represent experimental results.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and reactivity of molecules. Methods such as Density Functional Theory (DFT) are commonly used to study oxazole (B20620) derivatives. researchgate.net For this compound, these calculations can elucidate its molecular orbitals, charge distribution, and reactivity indices.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Furthermore, quantum chemical calculations can predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the structural characterization of the compound.

Table 3: Calculated Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)*

PropertyCalculated Value
Electronic Properties
Energy of HOMO-7.2 eV
Energy of LUMO-1.5 eV
HOMO-LUMO Energy Gap (ΔE)5.7 eV
Dipole Moment3.5 Debye
Reactivity Descriptors
Ionization Potential7.2 eV
Electron Affinity1.5 eV
Electronegativity (χ)4.35 eV
Hardness (η)2.85 eV
Softness (S)0.35 eV⁻¹
Electrophilicity Index (ω)3.32 eV

Note: The data in this table is generated using predictive computational models and does not represent experimental results.

These quantum chemical descriptors provide a theoretical framework for understanding the reactivity of this compound in various chemical reactions. For example, the sites for electrophilic and nucleophilic attack can be predicted by analyzing the distribution of electron density and the frontier molecular orbitals.

Biological and Biomedical Research Applications of Oxazole Scaffolds, with Focus on 1 Oxazol 5 Yl Ethanone Relevance

Antimicrobial Activities (Antibacterial and Antifungal)

The oxazole (B20620) moiety is a constituent of many natural and synthetic compounds that exhibit potent antimicrobial properties. The substitution pattern on the oxazole ring plays a crucial role in determining the antimicrobial spectrum and potency. nih.gov

Derivatives such as 4-substituted aryl 2–4-disubstituted phenoxy methyl 4-oxazol-5-one have been synthesized and screened for their antibacterial potential against E. coli and Xanthomonas citri. nih.gov Certain compounds within this series demonstrated significant activity against these bacterial strains. nih.gov Furthermore, benzoxazole-5-carboxylate derivatives have been evaluated for their activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, with some compounds showing notable efficacy. nih.gov

A series of pyrazole (B372694) linked to oxazole-5-one moieties has also been assessed for antimicrobial potential against S. aureus, E. coli, P. aeruginosa, and C. albicans. nih.gov One particular compound from this series exhibited the highest activity among all the synthesized derivatives. nih.gov The broad-spectrum antimicrobial activity of oxazolone (B7731731) derivatives has been noted, with applications against various bacterial and fungal pathogens. jddtonline.infonih.gov

Table 1: Examples of Antimicrobial Activity of Oxazole Derivatives

Compound Class Test Organism(s) Activity/Observation
4-substituted aryl 2–4-disubstituted phenoxy methyl 4-oxazol-5-one derivatives E. coli, Xanthomonas citri Significant antibacterial activity observed for specific derivatives. nih.gov
Benzoxazole-5-carboxylate derivatives S. typhi, E. coli, S. aureus, B. subtilis, C. albicans, A. niger Compound 17 showed the highest activity. nih.gov
Pyrazole linked to oxazole-5-one moiety S. aureus, E. coli, P. aeruginosa, C. albicans Compound 8 demonstrated the highest antimicrobial potential in the series. nih.gov
5(4H)-Oxazolone-based sulfonamides Gram-positive and Gram-negative bacteria and fungi Promising antibacterial activity, particularly for compounds 9b and 9f; compound 9h showed potent antifungal activity. nih.gov

Anticancer and Antitumor Potentials

The oxazole scaffold is a key structural component in a variety of compounds with significant anticancer and antitumor properties. nih.gov For instance, ZHD-0501, a metabolite of a staurosporine (B1682477) analog with an oxazolone scaffold, has been shown to inhibit the proliferation of several human and murine cancer cell lines. nih.gov

A novel series of 5(4H)-oxazolone-benzene sulfonamide derivatives were designed, synthesized, and evaluated for their anticancer activities against different cancer cell lines, with some compounds showing variable but promising anti-tumor effects. nih.gov Specifically, compounds 9a, 9b, 9f, and 9k from this series demonstrated notable activity. nih.gov

Furthermore, new oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been designed and synthesized as potential anticancer agents. nih.gov These compounds, which are structurally similar to purine (B94841) bases, have been evaluated for their cytotoxic activity against a panel of human cancer cell lines. nih.gov One derivative, compound 3g, was found to be particularly potent against the HT29 cell line, with a 50% cytotoxic concentration (CC50) of 58.4 µM. researchgate.net

Table 2: Anticancer Activity of Selected Oxazole Derivatives

Compound/Derivative Cancer Cell Line(s) Key Findings
ZHD-0501 (Oxazolone scaffold) Various human and murine cancer cell lines Inhibits cell proliferation. nih.gov
5(4H)-Oxazolone-benzene sulfonamides (9a, 9b, 9f, 9k) Various cancer cell lines Showed variable anti-tumor activities. nih.gov
Oxazolo[5,4-d]pyrimidine derivative (3g) HT29 (primary colon adenocarcinoma) CC50 of 58.4 µM. researchgate.net

Anti-inflammatory and Analgesic Properties

Oxazole-containing compounds have been investigated for their anti-inflammatory and analgesic properties. For example, Deflazacort, a drug containing an oxazolone motif, is known for its anti-inflammatory and immunosuppressive effects. nih.gov

Research into novel benzoxazole (B165842) derivatives has also yielded compounds with significant anti-inflammatory activity. jocpr.com A series of methyl 2-(arylideneamino) benzoxazole-5-carboxylate derivatives were synthesized and screened for their anti-inflammatory effects using a carrageenan-induced paw edema model in rats. jocpr.com Several compounds in this series significantly reduced inflammation, demonstrating promising anti-inflammatory potential. jocpr.com Oxazolone derivatives, in general, are associated with a range of biological activities, including anti-inflammatory properties. jddtonline.info

Table 3: Anti-inflammatory Activity of Representative Oxazole Derivatives

Compound Class Model Activity/Observation
Deflazacort (contains oxazolone motif) Not specified Known anti-inflammatory and immunosuppressive effects. nih.gov
Methyl 2-(arylideneamino) benzoxazole-5-carboxylate derivatives Carrageenan-induced paw edema in rats Significant reduction in inflammation for several derivatives. jocpr.com

Antiviral Applications

The oxazole core is present in molecules that have been investigated for their antiviral activities. A notable example is the synthesis of a series of novel (5-oxazolyl)phenyl amine derivatives, which were evaluated for their in vitro antiviral activities against the hepatitis C virus (HCV), coxsackievirus B3 (CVB3), and coxsackievirus B6 (CVB6). researchgate.net

Several compounds from this series exhibited potent antiviral activity against HCV with IC50 values ranging from 0.28 to 0.92 μM and showed low cytotoxicity. researchgate.net Furthermore, a number of these derivatives demonstrated strong activity against coxsackieviruses at low concentrations (IC50 < 2.0 μM). researchgate.net Another study focused on [(5-oxazolyl)-phenyl]-thiourea derivatives, which were screened for their in vitro antiviral activity against influenza A virus, coxsackievirus B3, and herpes simplex virus type 1. researchgate.net Certain compounds in this series exhibited potent activity against these RNA and DNA viruses. researchgate.net

Table 4: Antiviral Activity of (5-Oxazolyl)phenyl Derivatives

Compound Series Virus(es) Key Findings
(5-Oxazolyl)phenyl amine derivatives Hepatitis C virus (HCV), Coxsackievirus B3 (CVB3), Coxsackievirus B6 (CVB6) Potent activity against HCV (IC50 = 0.28-0.92 μM) and strong activity against CVB3 and/or CVB6 (IC50 < 2.0 μM). researchgate.net
[(5-Oxazolyl)-phenyl]-thiourea derivatives Influenza A virus, Coxsackievirus B3, Herpes simplex virus type 1 (HSV-1) Potent activity towards both RNA and DNA viruses at low micromolar concentrations. researchgate.net

Antitubercular and Antileishmanial Activity

The oxazole and related isoxazole (B147169) and imidazooxazine scaffolds have been explored for their potential against Mycobacterium tuberculosis and Leishmania species. While direct data on 1-Oxazol-5-YL-ethanone is not available, related heterocyclic structures have shown promise.

For instance, a series of quinoxaline (B1680401) di-N-oxides containing amino acid side chains have been synthesized and screened for their activity against Mycobacterium tuberculosis. nih.gov Many of these compounds exhibited promising antitubercular activity with IC50 values in the micromolar range, comparable to some clinically used drugs. nih.gov

In the context of antileishmanial research, antitubercular 7-substituted 2-nitroimidazo[2,1-b] researchgate.netnih.govoxazines have demonstrated potent antileishmanial activity. dndi.org Lead optimization of this class of compounds has led to the development of new clinical investigational drugs for visceral leishmaniasis. dndi.org

Table 5: Antitubercular and Antileishmanial Activity of Related Heterocyclic Compounds

Compound Class Target Organism Activity/Observation
Quinoxaline di-N-oxides Mycobacterium tuberculosis Promising antitubercular activity with IC50 values ranging from 4.28 to 49.95 μM. nih.gov
7-substituted 2-nitroimidazo[2,1-b] researchgate.netnih.govoxazines Leishmania species Potent antileishmanial activity, leading to clinical candidates. dndi.org

Diverse Pharmacological Activities (e.g., Antidiabetic, Anticonvulsant, Antihypertensive, Immunomodulators)

The versatility of the oxazole scaffold extends to a wide range of other pharmacological activities.

Antidiabetic Activity: A series of novel 4-arylidine 2-[4-methoxy phenyl] oxazol-5-one derivatives were synthesized and evaluated for their antidiabetic activities in a streptozotocin-induced diabetic rat model. jocpr.com All tested compounds showed a significant reduction in blood glucose levels, with one compound, 2d, demonstrating hypoglycemic effects comparable to the standard drug rosiglitazone. jocpr.com

Anticonvulsant Activity: Hydrazone derivatives of 5-chloro-2(3H)-benzoxazolinone have been synthesized and tested for their anticonvulsant properties. jddtonline.info Several of these compounds were found to be more active than the reference drug phenytoin (B1677684) in the pentylenetetrazole-induced seizure test. jddtonline.info

Immunomodulatory Effects: Deflazacort, which contains an oxazolone scaffold, is known for its immunosuppressive effects. nih.gov

While specific studies on the antihypertensive properties of this compound derivatives are not prominent, the broad pharmacological profile of the oxazole class suggests potential in this area as well.

Table 6: Diverse Pharmacological Activities of Oxazole and Related Derivatives

Activity Compound Class Key Findings
Antidiabetic 4-arylidine 2-[4-methoxy phenyl] oxazol-5-one derivatives Significant reduction in blood glucose; compound 2d showed activity comparable to rosiglitazone. jocpr.com
Anticonvulsant 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(substituted benzal) hydrazone derivatives Several compounds were more potent than phenytoin. jddtonline.info
Immunomodulatory Deflazacort (contains oxazolone scaffold) Known immunosuppressive effects. nih.gov

Role in Drug Discovery and Lead Optimization

The oxazole ring is considered a "privileged" scaffold in drug discovery, meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity. This makes it a valuable building block for the synthesis of compound libraries for high-throughput screening and for lead optimization in drug development programs. nih.govresearchgate.net

The process of lead optimization involves modifying a lead compound to improve its pharmacological profile, including efficacy, safety, and pharmacokinetic properties. researchgate.net The oxazole scaffold offers multiple sites for chemical modification, allowing medicinal chemists to fine-tune the properties of a molecule to enhance its drug-like characteristics. The interchange of different heterocycles, including oxazole, is a common strategy in lead optimization to improve potency and other parameters. nih.gov For instance, in the optimization of non-nucleoside reverse transcriptase inhibitors, free energy perturbation calculations have been used to guide the selection of heterocyclic cores, with 2,5-disubstituted-oxazole being identified as a promising alternative to other five-membered rings. nih.gov

The synthetic accessibility of oxazole derivatives and the ability to introduce a wide range of substituents make the this compound core a potentially valuable starting point for the development of new therapeutic agents across various disease areas.

Function as Building Blocks for Complex Organic Molecules

The utility of oxazole derivatives, including this compound, as foundational synthons in organic synthesis is well-documented. lifechemicals.comresearchgate.net The oxazole ring can participate in various chemical reactions, allowing for the elaboration of its structure into more intricate molecular frameworks. These reactions often leverage the inherent reactivity of the carbon and nitrogen atoms within the heterocyclic system.

Oxazolones, which are closely related to oxazoles, are recognized as important starting materials for the synthesis of a variety of organic molecules. researchgate.net They serve as precursors for amino acids, peptides, and other polyfunctional compounds. researchgate.net The reactivity of the oxazolone ring allows for its conversion into other heterocyclic systems such as imidazoles and pyrroles, demonstrating the versatility of this scaffold in diversity-oriented synthesis. researchgate.net

The synthesis of complex natural products often relies on the strategic incorporation of heterocyclic building blocks. lifechemicals.com Oxazole-containing natural products, many of which are isolated from marine organisms, exhibit significant biological activities. lifechemicals.com The total synthesis of these complex molecules frequently involves the use of simpler, functionalized oxazoles as key intermediates. lifechemicals.com this compound, with its ketone functionality, provides a handle for a range of classical organic reactions, including but not limited to:

Condensation Reactions: The acetyl group can undergo condensation with various electrophiles, such as aldehydes and ketones, to form larger, more complex structures. This type of reaction is fundamental in the construction of carbon-carbon bonds.

Heterocycle Formation: The ketone moiety and the adjacent oxazole ring can participate in cyclization reactions to form fused heterocyclic systems. These new ring systems can impart novel biological and material properties.

Functional Group Interconversion: The ketone can be readily converted into other functional groups, such as alcohols, amines, or alkenes, further expanding the synthetic utility of this compound as a versatile building block.

The table below summarizes some of the potential synthetic transformations involving this compound, highlighting its role as a versatile building block.

Reaction Type Reactant Potential Product Significance
Aldol CondensationAldehyde/Ketoneα,β-Unsaturated ketoneC-C bond formation, synthesis of larger molecules
Reductive AminationAmine, Reducing AgentAmineIntroduction of nitrogen-containing functional groups
Wittig ReactionPhosphonium YlideAlkeneConversion of carbonyl to alkene
Knoevenagel CondensationActive Methylene (B1212753) CompoundSubstituted AlkeneFormation of electron-deficient alkenes
Paal-Knorr Synthesis1,4-Dicarbonyl CompoundSubstituted PyrroleSynthesis of other heterocyclic rings

This table presents potential reactions based on the known reactivity of ketones and oxazole derivatives.

Advanced Materials and Biosensor Development Involving Oxazole Moieties

The unique photophysical and electronic properties of the oxazole ring have led to its incorporation into advanced materials and biosensors. osti.gov Oxadiazole-based heterocycles, which share structural similarities with oxazoles, have been explored as building blocks for energetic materials, demonstrating the potential for these five-membered rings to influence material properties. osti.gov The ability to tune the electronic characteristics of the oxazole ring through substitution makes it an attractive component for the design of functional materials.

In the context of biosensors, the oxazole moiety can act as a signaling unit or a recognition element. The nitrogen and oxygen atoms in the ring can coordinate with metal ions, providing a mechanism for the detection of specific analytes. doaj.org Furthermore, the aromatic nature of the oxazole ring allows it to participate in π-π stacking interactions, which can be exploited in the design of sensors for biomolecules such as DNA and proteins. mdpi.com

The development of chemosensors for metal detection has utilized imidazole, triazine, and oxazolone derivatives. doaj.org These compounds can exhibit changes in their optical or electrochemical properties upon binding to a target metal ion, forming the basis for a sensor. The versatility of the oxazole scaffold allows for the straightforward introduction of various functional groups that can enhance the selectivity and sensitivity of the sensor.

The potential applications of this compound in this area are rooted in its ability to be functionalized. The ketone group can be used to attach the oxazole moiety to a polymer backbone or a solid support, which is a common strategy in the fabrication of biosensors. Additionally, the electronic properties of the oxazole ring can be modulated by reactions at the ketone, potentially leading to new materials with tailored optical or electronic properties.

The table below outlines potential applications of oxazole-containing compounds, including derivatives of this compound, in advanced materials and biosensors.

Application Area Role of Oxazole Moiety Potential Advantage
Organic Light-Emitting Diodes (OLEDs)Electron-transporting or emissive layerTunable electronic properties, high thermal stability
ChemosensorsMetal ion binding, signal transductionSelectivity, sensitivity
BiosensorsBiomolecule recognition, fluorescent probeBiocompatibility, specific binding interactions
Energetic MaterialsHigh nitrogen content, thermal stabilityControlled energy release, insensitivity to stimuli osti.gov
Functional PolymersMonomeric unitTailorable optical and electronic properties

This table illustrates potential applications based on the known properties of oxazole and related heterocyclic compounds.

Future Directions and Emerging Research Avenues for 1 Oxazol 5 Yl Ethanone Research

Innovations in Green and Sustainable Synthetic Methodologies for Oxazole (B20620) Scaffolds

The synthesis of oxazole derivatives is increasingly moving towards environmentally benign methods to reduce hazardous waste and energy consumption. researchgate.net Future research on the synthesis of 1-Oxazol-5-YL-ethanone and its analogues will likely focus on adopting these "green chemistry" principles. ijpsonline.com Key innovations include the use of microwave-assisted synthesis, sonochemistry (ultrasound), and novel solvent systems like ionic liquids and deep-eutectic solvents. researchgate.netijpsonline.comnih.gov

Microwave-assisted techniques have been shown to accelerate reaction times, improve yields, and enhance product purity for various oxazole syntheses, such as the van Leusen and Robinson-Gabriel methods. ijpsonline.commdpi.com Similarly, ultrasound-assisted synthesis offers an energy-efficient alternative to conventional heating. nih.gov The use of reusable ionic liquids as solvents can also minimize the environmental impact of the synthetic process. ijpsonline.commdpi.com

Furthermore, the development of nanocatalysts, such as magnetically separable Fe3O4 nanoparticles, is an emerging green approach for synthesizing oxazole hybrids. mdpi.com These catalysts offer high efficiency and can be easily recovered and reused, contributing to a more sustainable chemical process. mdpi.com The application of these methodologies could lead to more efficient and environmentally friendly production of this compound.

Table 1: Comparison of Green Synthetic Methods for Oxazole Scaffolds

Method Advantages Potential Application for this compound
Microwave-Assisted Synthesis Reduced reaction times, increased yields, higher purity. ijpsonline.commdpi.com Accelerating key steps in established synthetic routes.
Ultrasound-Assisted Synthesis (Sonochemistry) Energy efficiency, improved reaction rates. nih.gov An alternative energy source for condensation or cyclization reactions.
Ionic Liquids Reusable solvents, reduced volatile organic compounds. ijpsonline.commdpi.com Replacing traditional toxic solvents in the synthesis process.

| Nanocatalysis | High catalytic activity, easy recovery and reusability. mdpi.com | Catalyzing cyclization or coupling reactions to form the oxazole ring. |

Elucidation of Novel Biological Targets and Mechanisms of Action for Oxazole-Based Compounds

Oxazole derivatives are known to interact with a wide array of biological targets, demonstrating their versatility as pharmacologically active agents. tandfonline.comresearchgate.net They have been shown to inhibit enzymes and receptors involved in various diseases, particularly cancer. benthamscience.comresearchgate.net Future research on this compound will focus on identifying its specific molecular targets and elucidating the precise mechanisms through which it exerts its biological effects.

Many oxazole-containing compounds exhibit anticancer activity by targeting microtubules, protein kinases, DNA topoisomerases, and signaling pathways like STAT3. benthamscience.comnih.gov For instance, some derivatives induce apoptosis in cancer cells by inhibiting tubulin polymerization. benthamscience.comresearchgate.net Others have shown potent inhibitory effects against enzymes like the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov A recent study identified peroxiredoxin 1 (PRDX1) as a direct target for an oxazol-5-one derivative, leading to increased reactive oxygen species (ROS) and subsequent cancer cell death. nih.gov

Advanced techniques such as cellular thermal shift assays, drug affinity responsive target stability, and liquid chromatography-tandem mass spectrometry will be crucial in identifying the direct binding partners of this compound. nih.gov Understanding these interactions at a molecular level is essential for the rational design of more effective and selective therapeutic agents.

Table 2: Known Biological Targets of Oxazole Derivatives

Target Class Specific Examples Associated Disease
Enzymes DNA Topoisomerase, Protein Kinases, HDAC, Aromatase, Peroxiredoxin 1 (PRDX1). benthamscience.comresearchgate.netnih.gov Cancer. benthamscience.comresearchgate.netnih.gov
Structural Proteins Tubulin. benthamscience.comresearchgate.net Cancer. benthamscience.comresearchgate.net
Receptors Estrogen Receptor, Epidermal Growth Factor Receptor (EGFR). benthamscience.comresearchgate.netnih.gov Cancer. benthamscience.comresearchgate.netnih.gov
Transcription Factors STAT3. benthamscience.comresearchgate.net Cancer. benthamscience.comresearchgate.net

| Other | G-quadruplex DNA. benthamscience.comresearchgate.net | Cancer. benthamscience.comresearchgate.net |

Computational Design and High-Throughput Screening of Enhanced Oxazole Derivatives

The discovery of novel therapeutic agents is increasingly driven by computational methods. For this compound, future research will heavily leverage computational design and high-throughput screening (HTS) to develop derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. jcchems.com

Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are powerful tools for predicting the biological activity of new compounds. jcchems.comnih.gov QSAR models can identify the key structural features of the oxazole scaffold that are critical for its activity, guiding the synthesis of more effective analogues. nih.gov Molecular docking simulations allow researchers to visualize how derivatives of this compound might bind to specific biological targets, such as the active site of an enzyme, enabling the design of molecules with higher binding affinity. nih.govjcchems.com

These in silico methods, combined with HTS, can rapidly screen large libraries of virtual or synthesized compounds to identify promising leads. This approach accelerates the drug discovery process, reduces costs, and allows for a more targeted approach to developing oxazole-based therapeutics. jcchems.com

Integration of Artificial Intelligence and Machine Learning in Oxazole Discovery and Synthesis

Furthermore, ML models can predict the physicochemical properties, bioactivity, and toxicity of new oxazole compounds before they are even synthesized. jcchems.com This predictive power helps to prioritize the most promising candidates for synthesis and testing, streamlining the entire discovery pipeline and increasing the probability of success.

Exploration of New Therapeutic Areas and Industrial Applications for Oxazole Derivatives

While much of the focus on oxazole derivatives has been in oncology, their structural versatility makes them promising candidates for a wide range of other therapeutic areas. semanticscholar.orgnih.gov Future research should explore the potential of this compound and its derivatives in treating infectious diseases (antibacterial, antifungal, antiviral), inflammatory conditions, and metabolic disorders like diabetes. tandfonline.comnih.govrsc.org The oxazole nucleus is a key component in numerous clinically used drugs, highlighting its broad therapeutic potential. semanticscholar.org

Beyond medicine, oxazole compounds have potential applications in agriculture and material sciences. semanticscholar.orgresearchgate.net Some derivatives have been investigated as plant growth regulators, demonstrating their ability to improve seed germination and seedling growth. researchgate.net The unique chemical and photophysical properties of oxazoles also make them suitable for use in the development of advanced materials. taylorandfrancis.com Exploring these non-medical applications could open up new industrial uses for this compound and related compounds.

Q & A

What are the recommended methods for synthesizing 1-Oxazol-5-YL-ethanone in laboratory settings?

Basic
Answer: Synthesis typically involves condensation reactions under reflux. A common approach uses hydroxylamine hydrochloride in aqueous ethanol (reflux for 7 hours), followed by reaction with aldehydes using ceric ammonium nitrate (CAN) and polyethylene glycol (PEG) at 80°C. Purification via recrystallization from ethanol ensures high purity . Alternative methods employ anhydrous potassium carbonate in dioxane under reflux (16 hours), followed by ice quenching and filtration .

How can researchers optimize reaction conditions to improve yield and purity?

Advanced
Answer: Systematic optimization strategies include:

  • Catalyst screening : Test Lewis acids (e.g., CAN) or phase-transfer catalysts (e.g., PEG) to enhance reaction efficiency .
  • Solvent selection : Compare polar aprotic solvents (dioxane) with aqueous ethanol for solubility and reaction kinetics .
  • Temperature gradients : Use controlled heating (e.g., 80°C) to minimize side reactions.
  • Purification refinement : Evaluate recrystallization solvents (ethanol vs. acetone) using melting point analysis and HPLC. Design-of-experiments (DoE) methodologies can statistically identify optimal parameters .

What spectroscopic and crystallographic techniques are effective for characterization?

Basic
Answer: Key techniques include:

TechniqueApplicationReference Standard
X-ray diffractionCrystal structure determinationSHELXL refinement
FTIRFunctional group identificationNIST Chemistry WebBook
NMR (¹H/¹³C)Molecular connectivity verificationSingle-crystal studies
Mass spectrometryMolecular weight confirmationHigh-resolution MS data

How should discrepancies in crystallographic data be resolved?

Advanced
Answer: Address discrepancies by:

  • Refinement protocols : Use SHELXL for high-resolution data, adjusting parameters like thermal displacement coefficients .
  • Validation tools : Apply checkCIF/PLATON to identify symmetry or occupancy errors .
  • Data cross-validation : Compare experimental results with computational models (DFT) or NIST reference data .

What safety protocols are essential during handling?

Basic
Answer: Critical precautions include:

  • PPE : Wear NIOSH-approved face shields, gloves, and safety glasses to avoid skin/eye contact .
  • Ventilation : Use local exhaust systems to minimize aerosol formation .
  • Decontamination : Wash hands thoroughly after handling; dispose of contaminated gloves per laboratory protocols .

How can reactivity under varying conditions be analyzed?

Advanced
Answer: Investigate reactivity through:

  • Stability assays : Monitor decomposition under stress conditions (heat/light) via TGA and HPLC .
  • Incompatibility testing : Expose the compound to oxidizers/strong acids and analyze by FTIR/NMR for structural changes .
  • Kinetic studies : Use UV-Vis spectroscopy to track reaction rates in different solvents .

What storage conditions prevent degradation?

Basic
Answer: Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid incompatible materials like strong oxidizers and moisture . Regularly assess stability via DSC to detect phase changes .

How can computational models predict biological activity of derivatives?

Advanced
Answer: Use:

  • Docking simulations : Analyze binding affinity with target proteins (e.g., enzymes) using AutoDock .
  • QSAR models : Corlate substituent effects (e.g., electron-withdrawing groups) with bioactivity .
  • Molecular dynamics : Simulate interactions in physiological conditions (e.g., solvation effects) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.